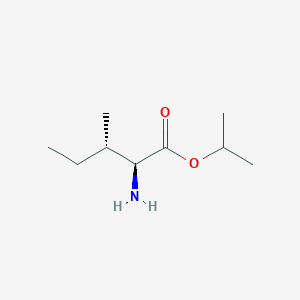

propan-2-yl(2S,3S)-2-amino-3-methylpentanoate

Description

Contextualization within the Chemistry of Amino Acid Esters

Amino acid esters are a class of organic compounds that are structurally derived from amino acids. In these molecules, the carboxylic acid group of the amino acid is converted into an ester. This modification is significant for several reasons. Firstly, the esterification of the carboxyl group protects it from participating in unwanted reactions, a crucial step in processes like peptide synthesis. libretexts.orgmasterorganicchemistry.com Secondly, converting the zwitterionic amino acid into its ester form increases its solubility in organic solvents, facilitating its use in a wider range of chemical reactions. nih.gov

Amino acid esters are important intermediates in various fields of organic synthesis, including medicinal chemistry, peptide synthesis, and as chiral sources. nih.gov The synthesis of these esters can be achieved through several methods, with one of the most common being the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst, such as hydrogen chloride. smolecule.com

The table below provides a summary of the key properties of Propan-2-yl(2S,3S)-2-amino-3-methylpentanoate.

| Property | Value |

| IUPAC Name | propan-2-yl (2S,3S)-2-amino-3-methylpentanoate |

| Synonyms | L-Isoleucine isopropyl ester |

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| Parent Amino Acid | L-Isoleucine |

Significance of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate as a Chiral Synthon in Organic Synthesis

A chiral synthon is a stereochemically pure building block used in asymmetric synthesis to introduce a specific chirality into a target molecule. Propan-2-yl(2S,3S)-2-amino-3-methylpentanoate, derived from the naturally occurring L-isoleucine, is an example of such a synthon. The two chiral centers in its structure, at the alpha-carbon (C2) and the beta-carbon (C3), are in the (2S,3S) configuration, providing a defined stereochemical starting point for synthesis.

The utility of L-isoleucine and its derivatives in asymmetric synthesis is well-documented. For instance, L-isoleucine-derived catalysts have been developed for asymmetric aldol (B89426) and oxa-Michael-aldol cascade reactions, demonstrating high enantioselectivity. rsc.orgresearchgate.net While specific research focusing solely on the isopropyl ester as a catalyst is less common, its role as a precursor to such chiral catalysts is significant.

A notable application of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate is in the synthesis of pharmaceutically active ionic liquids. In a recent study, this compound was used to create ionic liquid derivatives of non-steroidal anti-inflammatory drugs (NSAIDs). This modification aimed to improve the physicochemical properties of the parent drugs for potential topical and transdermal delivery.

The following table summarizes the synthesis of L-Isoleucine isopropyl ester hydrochloride, a common precursor to the free ester.

| Reactants | Reagents | Product |

| L-Isoleucine, Isopropanol | Hydrogen Chloride (HCl) | L-Isoleucine isopropyl ester hydrochloride |

This reaction is a standard esterification process where the amino acid is treated with the corresponding alcohol in the presence of an acid catalyst. prepchem.com

Historical Perspectives and Contemporary Research Trajectories for the Compound

The history of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate is intrinsically linked to the discovery and study of its parent amino acid, L-isoleucine. Isoleucine was first discovered in 1903 by the German chemist Felix Ehrlich during his work on the composition of beet-sugar molasses. wikipedia.org The synthesis of isoleucine was first reported in 1905. wikipedia.org

The development of methods for the esterification of amino acids in the early 20th century paved the way for the synthesis of compounds like L-isoleucine isopropyl ester. These esters were initially explored for their utility in peptide synthesis, where protection of the carboxylic acid group is essential to control the sequence of amino acid coupling. libretexts.org

Contemporary research has expanded the applications of L-isoleucine and its esters beyond peptide synthesis. A significant area of current investigation is their use in asymmetric catalysis. Researchers are designing and synthesizing novel chiral catalysts derived from L-isoleucine to perform stereoselective organic reactions. rsc.orgresearchgate.net For example, a helical polyisocyanide-supported catalyst derived from L-isoleucine has been shown to be effective in asymmetric aldol reactions. rsc.org

Furthermore, the synthesis of ionic liquids from L-isoleucine isopropyl ester represents a modern research trajectory focused on developing new drug delivery systems with enhanced properties. This highlights the ongoing efforts to utilize the unique structural and chiral properties of this compound in innovative ways.

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl (2S,3S)-2-amino-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-7(4)8(10)9(11)12-6(2)3/h6-8H,5,10H2,1-4H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLFLAMJRDARAK-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Propan 2 Yl 2s,3s 2 Amino 3 Methylpentanoate

Stereoselective and Enantioselective Pathways

Achieving the desired (2S,3S) stereochemistry of the L-isoleucine backbone is the most critical challenge in its synthesis. Modern strategies employ asymmetric catalysis and chiral auxiliaries to control the formation of the two contiguous stereocenters.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

One of the most effective methods for synthesizing α-amino acids is the diastereoselective alkylation of a masked glycine (B1666218) enolate. biosynth.com The Schöllkopf method, for example, utilizes a bis-lactim ether derived from the cyclization of glycine and a chiral amino acid, typically L-valine. biosynth.com The steric bulk of the isopropyl group from the valine auxiliary directs an incoming electrophile to the face opposite the auxiliary, leading to high diastereoselectivity. biosynth.com

Another widely adopted approach involves the use of Evans' oxazolidinone auxiliaries. An N-acyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The stereochemical outcome is dictated by the specific oxazolidinone used. These auxiliaries are particularly effective in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions.

| Chiral Auxiliary Strategy | Description | Key Features |

| Schöllkopf Auxiliaries | Based on bis-lactim ethers derived from L-valine and glycine. A prochiral α-carbon is deprotonated, and the resulting enolate is trapped with an electrophile. biosynth.com | High diastereoselectivity (>95% d.e. is typical). The steric bulk of the isopropyl group directs the electrophile. biosynth.com Applicable to a wide range of electrophiles. biosynth.com |

| Evans' Oxazolidinones | An N-acyl oxazolidinone is used to direct the stereoselective functionalization of the α-carbon. | Highly effective for asymmetric aldol reactions and alkylations. The auxiliary is readily cleaved and can be recovered. |

| BINOL-Based Auxiliaries | Axially chiral 1,1'-Binaphthyl-2,2'-diol (BINOL) can be used as a chiral auxiliary in the alkylation of chiral glycine derivatives to produce enantiomerically pure amino acids. wikipedia.org | Achieves high diastereomeric excess (69% to 86%). wikipedia.org |

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases and esterases, can be employed for the synthesis and resolution of amino acid esters.

Enzymatic kinetic resolution is a prominent strategy. For instance, a racemic mixture of isoleucine esters can be subjected to selective hydrolysis by an esterase. One enantiomer is preferentially hydrolyzed to the free amino acid, which can then be separated from the unreacted ester enantiomer. A process for separating L-leucine and L-isoleucine utilizes an esterase that selectively hydrolyzes the L-leucine ester, leaving the L-isoleucine ester intact. google.com This highlights the high specificity enzymes can achieve, even between structurally similar isomers. google.com

Lipases are also widely used to catalyze esterification in organic solvents under mild conditions. mdpi.com Immobilized lipases, such as Novozym® 435, are particularly effective for synthesizing various esters in solvent-free media, which aligns with the principles of green chemistry. mdpi.com These enzymatic methods provide high yields and purity while avoiding harsh reaction conditions. mdpi.com

Solid-Phase Synthesis Applications Utilizing propan-2-yl(2S,3S)-2-amino-3-methylpentanoate Derivatives

Solid-phase peptide synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin. peptide.comgoogle.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. lsu.edu

In SPPS, an N-protected derivative of L-isoleucine, such as Fmoc-L-isoleucine, is the key building block. kennesaw.edu The synthesis proceeds by first deprotecting the amino group of the resin-bound peptide chain, followed by coupling the activated carboxyl group of the incoming Fmoc-L-isoleucine. kennesaw.edu This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. pnas.org

While the free ester propan-2-yl(2S,3S)-2-amino-3-methylpentanoate is not directly used in the chain elongation step of SPPS, its N-protected form (e.g., Fmoc-L-isoleucine) is essential. The isopropyl ester moiety can be relevant in solution-phase fragment condensation, where protected peptide segments are coupled together. nih.gov Furthermore, derivatives of the fundamental peptide scaffold can be synthesized on solid-phase, allowing for large combinatorial variations at the amino acid α-carbon and the amino and carboxyl functionalities. nih.gov

The general workflow for incorporating an isoleucine residue in Fmoc-based SPPS is as follows:

Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent like DMF. kennesaw.edu

Fmoc Deprotection: The Fmoc group on the resin-bound peptide is removed using a piperidine/DMF solution to expose a free amino group. kennesaw.edu

Coupling: Fmoc-L-isoleucine is pre-activated with a coupling reagent (e.g., HBTU, DIC/Oxyma) and added to the resin to form a new peptide bond. kennesaw.edunih.gov

Washing: Excess reagents and byproducts are removed by washing the resin.

Repeat: The cycle is repeated with the next amino acid until the sequence is complete.

Final Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a TFA "cocktail". kennesaw.edu

Process Optimization and Scalability Considerations for Research and Industrial Applications

The transition from laboratory-scale synthesis to industrial production requires significant process optimization to ensure efficiency, cost-effectiveness, and safety. For the synthesis of amino acid esters like propan-2-yl(2S,3S)-2-amino-3-methylpentanoate, the Fischer-Speier esterification is a common and scalable method. scirp.org

This reaction involves heating the amino acid in an alcohol (isopropanol in this case) with a strong acid catalyst, such as sulfuric acid or hydrogen chloride. scirp.org Key parameters for optimization include:

Catalyst: While strong mineral acids are effective, alternative catalysts like trimethylchlorosilane (TMSCl) can promote esterification under milder, room temperature conditions, offering good to excellent yields. mdpi.com

Water Removal: The esterification is an equilibrium reaction. To drive it towards the product, the water formed during the reaction must be removed. On a large scale, this can be achieved by continuous distillation of the alcohol-water azeotrope while simultaneously adding fresh alcohol. google.com

Reaction Time and Temperature: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. scirp.org Microwave heating can drastically reduce reaction times from hours to minutes. For example, the esterification of L-leucine with n-butanol reached a 72% yield in 30 minutes at 140°C under microwave irradiation, demonstrating the potential for high-throughput production. scirp.org

Continuous Flow Synthesis: For industrial applications, converting batch processes to continuous flow systems offers advantages in safety, control, and consistency. Continuous-flow microreactors have been successfully used for the enzymatic synthesis of β-amino acid esters, achieving high yields in significantly shorter residence times compared to batch reactors. mdpi.com

Optimizing these factors is crucial for developing a robust and economically viable process for the large-scale production of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate for research and industrial needs. google.com

Chemical Reactivity and Mechanistic Investigations of Propan 2 Yl 2s,3s 2 Amino 3 Methylpentanoate

Mechanistic Studies of Ester Hydrolysis and Transesterification Reactions

The isopropyl ester group is susceptible to cleavage through hydrolysis and can be exchanged via transesterification. These reactions are fundamental to the deprotection of the carboxyl group, a necessary step for many subsequent transformations, such as peptide bond formation.

Ester Hydrolysis: The hydrolysis of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate to yield L-isoleucine and propan-2-ol can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This process typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by the elimination of propan-2-ol, yields the free carboxylic acid. The mechanism is generally reversible.

Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to form the carboxylate anion and propan-2-ol. This process is irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium. Steric hindrance from both the isopropyl group and the isoleucine side chain can influence the rate of hydrolysis.

Transesterification: This process involves the conversion of the isopropyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. This reaction is often used to introduce different ester protecting groups.

Derivatization Pathways for Peptide and Amide Bond Formation

The primary amino group of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate is a key site for derivatization, allowing for the formation of amide and peptide bonds. This reactivity is central to its use as a building block in peptide synthesis.

The general pathway involves the acylation of the nitrogen atom. For peptide synthesis, this requires coupling with the activated carboxyl group of another amino acid. To be used as the carboxylic acid component, the isopropyl ester of the title compound must first be hydrolyzed to L-isoleucine, and its amino group must be protected (e.g., with Boc or Fmoc groups).

However, the free primary amine of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate can react directly with activated carboxyl groups to form amides. Research has demonstrated epimerization-free methods for preparing amino acid amides by reacting N-Boc protected amino acids with various primary and secondary amines. nih.gov In a similar fashion, the amino group of the title compound could act as a nucleophile.

Key steps in forming a dipeptide, for instance, N-acetyl-L-isoleucyl-glycine ethyl ester, would involve:

Acylation of the primary amino group of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate.

Hydrolysis of the isopropyl ester to unmask the carboxylic acid.

Activation of this carboxylic acid using a coupling agent.

Reaction with the amino group of a second amino acid ester (e.g., glycine (B1666218) ethyl ester).

Below is a table summarizing common coupling reagents used in amide and peptide bond formation.

| Coupling Reagent Category | Examples | Mechanism of Action |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxyl group to form a reactive O-acylisourea intermediate. |

| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Forms a reactive phosphonium ester intermediate. |

| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Forms a reactive aminium/uronium ester intermediate. |

Studies on the synthesis of peptidomimetics have explored the complexities of amide bond formation, especially when sterically hindered components are involved. nih.gov

Stereochemical Stability and Epimerization Research

A critical aspect of the chemistry of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate is the stability of its two chiral centers, C2 (the α-carbon) and C3. The (2S,3S) configuration is that of the naturally occurring amino acid L-isoleucine. researchgate.netsigmaaldrich.comsigmaaldrich.com

The hydrogen atom on the α-carbon (C2) is acidic and susceptible to abstraction under basic conditions, which can lead to epimerization—the inversion of stereochemistry at that center. This would convert the (2S,3S)-diastereomer into the (2R,3S)-diastereomer (D-allo-isoleucine). This is a significant concern during peptide synthesis, particularly during the activation of the carboxyl group, which enhances the acidity of the α-proton.

Research has focused on developing reaction conditions that minimize or eliminate this side reaction.

Use of Additives: Additives like HOBt (Hydroxybenzotriazole) or Cl-HOBt are often used with carbodiimides. They trap the reactive intermediate to form a less reactive active ester, which reduces the time the α-proton is susceptible to abstraction, thereby suppressing racemization.

Base Selection: The choice of base is crucial. Non-nucleophilic, sterically hindered bases are preferred to minimize proton abstraction.

Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.

Studies have successfully demonstrated amidation procedures for N-Boc-L-isoleucine that proceed with no detectable epimerization, confirming the maintenance of the original (2S,3S) stereochemistry through methods like X-ray crystallography. nih.gov

Transformations Involving the Isoleucine Side Chain and Primary Amino Group

While the sec-butyl side chain of isoleucine is generally considered chemically inert due to its aliphatic nature, the primary amino group is a versatile functional handle for a wide range of transformations.

Reactions of the Primary Amino Group:

N-Acylation: As discussed, this is the formation of an amide bond and is fundamental to peptide synthesis.

N-Alkylation: The amino group can be alkylated using alkyl halides. Reductive amination is another common method for introducing alkyl groups.

Schiff Base Formation: The primary amine can react reversibly with aldehydes or ketones to form imines (Schiff bases). This reaction is sometimes used as a temporary protecting group strategy.

Formation of Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides.

Computational studies have investigated the conformational flexibility of the isoleucine side chain. yale.edu The relative populations of different side-chain dihedral angles (χ1 and χ2) are influenced by the local environment, and transitions between conformations require overcoming steric hindrances through coordinated motions. While not a chemical transformation, this dynamic nature can influence the accessibility of the main-chain reactive sites. yale.edu

Table of Compounds

| Common Name/Abbreviation | IUPAC Name |

| propan-2-yl(2S,3S)-2-amino-3-methylpentanoate | propan-2-yl (2S,3S)-2-amino-3-methylpentanoate |

| L-isoleucine | (2S,3S)-2-amino-3-methylpentanoic acid |

| D-allo-isoleucine | (2R,3S)-2-amino-3-methylpentanoic acid |

| propan-2-ol | propan-2-ol |

| Boc (protecting group) | tert-butoxycarbonyl |

| Fmoc (protecting group) | Fluorenylmethyloxycarbonyl |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HOBt | Hydroxybenzotriazole |

Advanced Spectroscopic and Structural Characterization Techniques for Propan 2 Yl 2s,3s 2 Amino 3 Methylpentanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of its constitution and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts (δ), signal splitting (multiplicity), and coupling constants (J). For the (2S,3S) isomer, specific signals corresponding to the protons of the isopropyl ester group, the amino acid backbone, and the sec-butyl side chain are observed. Two-dimensional NMR techniques, such as COSY and NOESY, can further elucidate the through-bond and through-space correlations between protons, aiding in the assignment of stereocenters and the analysis of preferred solution-state conformations.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbonyl carbon, the α-carbon, and the carbons of the side chain and ester group are characteristic of the compound's structure.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for propan-2-yl(2S,3S)-2-amino-3-methylpentanoate

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| Carbonyl (C=O) | - | ~175 | - |

| α-Carbon (C2) | ~3.5 | ~58 | Doublet |

| β-Carbon (C3) | ~1.8 | ~37 | Multiplet |

| γ-Carbon (CH₂) | ~1.2, ~1.4 | ~25 | Multiplet |

| γ-Carbon (CH₃) | ~0.9 | ~15 | Doublet |

| δ-Carbon (CH₃) | ~0.9 | ~11 | Triplet |

| Isopropyl CH (Ester) | ~5.0 | ~69 | Septet |

| Isopropyl CH₃ (Ester) | ~1.2 | ~22 | Doublet |

| Amino (NH₂) | Variable | - | Singlet (broad) |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. While data for the specific isopropyl ester is not widely published, extensive studies on its parent compound, (2S,3S)-2-amino-3-methylpentanoic acid (L-isoleucine), offer significant insights into the expected crystal packing and intermolecular interactions.

Crystallographic studies on L-isoleucine have revealed the existence of different polymorphic forms, which are distinct crystalline structures of the same compound. For example, a known polymorph of L-isoleucine crystallizes in the monoclinic space group P2₁, with multiple independent molecules in the asymmetric unit. researchgate.netweizmann.ac.il In the crystal lattice, the molecules exist as zwitterions and are linked by a network of N—H···O hydrogen bonds, forming layered structures. researchgate.netweizmann.ac.il The hydrophobic sec-butyl side chains typically protrude from these layers, leading to specific stacking arrangements. researchgate.net The study of polymorphism is critical as different crystal forms can exhibit varying physical properties.

Interactive Table: Crystallographic Data for a Polymorph of (2S,3S)-2-amino-3-methylpentanoic acid

| Parameter | Value | Reference |

| Chemical Formula | C₆H₁₃NO₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.netweizmann.ac.il |

| Molecules/Asym. Unit | 4 | researchgate.netweizmann.ac.il |

| Key Interactions | N—H···O Hydrogen Bonds, van der Waals | researchgate.net |

| Molecular Form | Zwitterion | researchgate.netweizmann.ac.il |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule breaks apart in a predictable manner, generating fragment ions. For this compound, characteristic fragmentation would include the loss of the isopropyl group, cleavage of the ester bond, and fragmentation of the amino acid side chain. The base peak in the mass spectrum of similar amino acid esters is often due to the loss of the alkoxycarbonyl group.

Interactive Table: Predicted Key Mass Spectrometry Fragments for propan-2-yl(2S,3S)-2-amino-3-methylpentanoate (C₉H₁₉NO₂) [Molecular Weight: 173.25]

| Fragment Ion Description | Proposed Formula of Ion | Predicted m/z |

| Molecular Ion [M]⁺ | [C₉H₁₉NO₂]⁺ | 173.14 |

| Loss of isopropyl group [M - C₃H₇]⁺ | [C₆H₁₂NO₂]⁺ | 130.08 |

| Loss of isopropoxycarbonyl group [M - COOC₃H₇]⁺ | [C₅H₁₂N]⁺ | 86.10 |

| Loss of isopropoxy group [M - OC₃H₇]⁺ | [C₆H₁₂NO]⁺ | 114.09 |

| Immonium ion | [C₅H₁₀N]⁺ | 84.08 |

| Isopropyl cation | [C₃H₇]⁺ | 43.05 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation

Chiral chromatography is essential for determining the enantiomeric purity of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate. This compound has two chiral centers, meaning four possible stereoisomers exist: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing a chiral stationary phase (CSP) can effectively separate these stereoisomers.

The separation is achieved through transient diastereomeric interactions between the analyte and the chiral stationary phase. The choice of CSP and the mobile phase composition are critical for achieving baseline separation of all isomers. For amino acid derivatives, CSPs based on cyclodextrins, proteins, or Pirkle-type phases are commonly employed. Derivatization of the amino group, for instance with a trifluoroacetyl group, is a common strategy to improve volatility and separation in GC analysis. nih.gov

Interactive Table: General Conditions for Chiral HPLC Separation of Amino Acid Esters

| Parameter | Typical Conditions |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., cellulose-based, Pirkle-type) |

| Mobile Phase | Hexane/Isopropanol mixtures, often with additives like trifluoroacetic acid (TFA) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Detector (typically at 210-220 nm after derivatization) or Mass Spectrometer |

| Purpose | Quantify the ratio of (2S,3S) isomer to other stereoisomers |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD) for Absolute Configuration and Conformational Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (CD) are chiroptical spectroscopic techniques that provide information on the absolute configuration and solution-state conformation of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. nih.govmtoz-biolabs.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry associated with specific vibrational modes.

For both techniques, the experimental spectrum is typically compared with theoretical spectra calculated for a known configuration (e.g., 2S,3S) using computational methods like Time-Dependent Density Functional Theory (TDDFT). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule in solution. nih.govnih.gov

Theoretical and Computational Chemistry Investigations of Propan 2 Yl 2s,3s 2 Amino 3 Methylpentanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to study the molecular structure, vibrational frequencies, and electronic properties of amino acids and their derivatives. nih.gov

For propan-2-yl(2S,3S)-2-amino-3-methylpentanoate, these calculations could elucidate key aspects of its electronic structure. This would involve determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis could be used to investigate charge distribution, hybridization, and the nature of intramolecular interactions, such as hydrogen bonding. nih.gov These calculations would provide a quantitative description of the electron density distribution and how it influences the molecule's behavior.

Table 1: Hypothetical Electronic Properties of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate based on Typical Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ 1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 8.0 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical results for similar amino acid esters. Specific calculations for propan-2-yl(2S,3S)-2-amino-3-methylpentanoate would be required for accurate data.

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and dynamic behavior of molecules in various environments. nih.gov For propan-2-yl(2S,3S)-2-amino-3-methylpentanoate, MD simulations could map out its conformational landscape, identifying the most stable rotamers and the energy barriers between them. This is particularly relevant for understanding how the isopropyl ester group and the amino acid side chain orient themselves in three-dimensional space.

Simulations in different solvents, such as water or organic solvents, would reveal how the solvent environment influences the conformational preferences and intermolecular interactions of the molecule. nih.gov This is crucial for predicting its behavior in biological systems or in chemical reactions. Parameters such as the root-mean-square deviation (RMSD) and radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the structural stability and the organization of solvent molecules around the solute.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can be used to predict various spectroscopic parameters from first principles. For propan-2-yl(2S,3S)-2-amino-3-methylpentanoate, this would include the prediction of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Theoretical calculations of vibrational frequencies, based on methods like DFT, can aid in the assignment of experimental IR and Raman spectra. nih.gov The potential energy distribution (PED) analysis can be used to associate calculated vibrational modes with specific molecular motions.

Similarly, the gauge-independent atomic orbital (GIAO) method can be employed to calculate the ¹³C and ¹H NMR chemical shifts. nih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure and to understand the electronic environment of the different nuclei.

Table 2: Illustrative Predicted Spectroscopic Data for propan-2-yl(2S,3S)-2-amino-3-methylpentanoate

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| C=O Stretch (IR) | ~1730-1750 cm⁻¹ | Characteristic of the ester carbonyl group. |

| N-H Stretch (IR) | ~3300-3400 cm⁻¹ | Indicates the presence of the primary amine. |

| ¹³C Chemical Shift (C=O) | ~170-175 ppm | Corresponds to the ester carbonyl carbon. |

| ¹H Chemical Shift (α-H) | ~3.5-4.0 ppm | Reflects the electronic environment of the alpha-proton. |

Note: These are typical ranges for the functional groups present in the molecule. Precise values would require specific quantum chemical calculations.

Reaction Pathway Analysis and Transition State Modeling

Theoretical methods can be used to investigate the mechanisms of chemical reactions involving propan-2-yl(2S,3S)-2-amino-3-methylpentanoate. This includes modeling the reaction pathways for processes such as its synthesis via esterification of L-isoleucine or its hydrolysis back to the amino acid.

By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures and to determine the activation energies. This information is invaluable for understanding the kinetics and thermodynamics of the reaction. For example, in the acid-catalyzed esterification of an amino acid, theoretical calculations can help to elucidate the role of the catalyst and the nature of the intermediates. acs.org

Applications in Advanced Chemical Synthesis and Materials Science

propan-2-yl(2S,3S)-2-amino-3-methylpentanoate as a Chiral Building Block in Asymmetric Total Synthesis

In the realm of asymmetric total synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral building blocks are indispensable. Propan-2-yl(2S,3S)-2-amino-3-methylpentanoate, derived from the naturally occurring amino acid L-isoleucine, serves as a readily available source of chirality. The isopropyl ester functionality provides a protective group for the carboxylic acid, allowing for selective reactions at the amino group.

While specific examples detailing the use of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate in the total synthesis of a particular natural product are not extensively documented in readily available literature, the principles of its application are well-established. Amino acid derivatives, such as this compound, are frequently employed as chiral auxiliaries. biosynth.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, and is subsequently removed. The stereocenters of the isoleucine backbone in propan-2-yl(2S,3S)-2-amino-3-methylpentanoate can influence the stereoselectivity of reactions on an attached substrate, leading to the desired enantiomer or diastereomer of a more complex molecule.

The general strategy involves the coupling of the amino acid ester to a prochiral substrate. Subsequent diastereoselective reactions, such as alkylations or aldol (B89426) additions, are then carried out, with the stereochemical course of the reaction being directed by the chiral isoleucine moiety. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched target molecule.

Role in the Synthesis of Peptides and Peptidomimetics

The synthesis of peptides and their mimetics is a cornerstone of medicinal chemistry and chemical biology. Propan-2-yl(2S,3S)-2-amino-3-methylpentanoate, as an ester of a proteinogenic amino acid, is a fundamental component in these synthetic endeavors. In solid-phase peptide synthesis (SPPS), the most common method for assembling peptides, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. google.compeptide.com

In this context, the isopropyl ester of isoleucine can serve as a protected form of the amino acid. The ester group prevents the carboxylic acid from participating in unwanted side reactions during the coupling of the next amino acid in the sequence. The choice of the ester group can also influence the solubility and reactivity of the amino acid derivative.

While the use of methyl and ethyl esters of amino acids is more common in classical solution-phase peptide synthesis, isopropyl esters can offer advantages in specific applications, potentially altering the physical properties of the protected amino acid to better suit a particular synthetic strategy. The synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides, also benefits from the use of such chiral building blocks to introduce specific side chains and stereochemistry.

Precursor for the Development of Advanced Polymeric Materials and Bioconjugates

The field of materials science increasingly looks to biologically derived molecules to create novel polymers and bioconjugates with tailored properties. Amino acids and their derivatives are attractive monomers or functionalizing agents due to their chirality, biocompatibility, and the presence of reactive handles (amino and carboxyl groups).

Although specific polymers derived directly from the polymerization of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate are not widely reported, the potential for its use is significant. For instance, the amino group could be used to initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to biodegradable polyesters with an isoleucine end-group. This terminal functionalization could be used for further conjugation to other molecules.

Furthermore, this compound could be incorporated as a pendant group on a polymer backbone. This can be achieved by first modifying the amino acid ester to contain a polymerizable group (e.g., a methacrylate (B99206) or vinyl group) and then co-polymerizing it with other monomers. The resulting polymer would display the hydrophobic and chiral side chain of isoleucine, which could influence the material's self-assembly properties, thermal behavior, and interactions with biological systems. In the area of bioconjugation, the amino group of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate could be used to attach it to proteins, surfaces, or nanoparticles, thereby modifying their properties.

Design of Novel Small Molecule Scaffolds and Derivatives for Chemical Biology

Chemical biology relies on the design and synthesis of small molecules to probe and manipulate biological processes. Propan-2-yl(2S,3S)-2-amino-3-methylpentanoate can serve as a starting point or a key component in the construction of novel molecular scaffolds. mdpi.com A molecular scaffold is a core structure upon which various functional groups can be displayed in a defined spatial arrangement.

The isoleucine side chain, with its specific size, shape, and hydrophobicity, can be a crucial element for molecular recognition, mediating interactions with biological targets such as enzymes or receptors. By using propan-2-yl(2S,3S)-2-amino-3-methylpentanoate as a scaffold, chemists can systematically modify the amino and ester groups to attach different functionalities, creating libraries of compounds for screening in biological assays.

For example, the amino group can be acylated with a variety of carboxylic acids, while the ester can be hydrolyzed and coupled with different amines. This modular approach allows for the rapid generation of a diverse set of molecules with the potential to act as inhibitors, agonists, or antagonists of biological targets. The inherent chirality of the starting material ensures that the resulting molecules are enantiomerically pure, which is often critical for selective biological activity.

Development of Novel Analytical Reagents and Chemical Probes

The development of new analytical reagents and chemical probes is essential for advancing our understanding of chemistry and biology. While there are no widespread reports of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate itself being used as an analytical reagent, its structural motifs are relevant to the design of such tools.

One area of application is in chiral separations. As a chiral molecule, it could potentially be used as a chiral selector in chromatography, either by being coated onto a stationary phase or as a chiral additive in the mobile phase to resolve racemic mixtures.

Molecular Biochemical Interactions and Metabolic Context

Substrate Specificity and Enzyme Inhibition Studies with Biological Catalysts

The interaction of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate with biological catalysts is predominantly characterized by its role as a substrate for various hydrolases, particularly esterases and proteases, which catalyze the cleavage of its ester bond.

Research into the enzymatic hydrolysis of amino acid esters has demonstrated that enzymes such as lipases and proteases exhibit enantioselectivity, preferentially hydrolyzing esters of L-amino acids over their D-counterparts. This substrate specificity is crucial for the kinetic resolution of racemic amino acid mixtures. While specific kinetic data for the hydrolysis of propan-2-yl(2S,3S)-2-amino-3-methylpentanoate is not extensively documented, studies on analogous branched-chain amino acid esters provide insight into the substrate preferences of relevant enzymes.

Enzymes like those from Pseudomonas, Rhizopus, and porcine pancreas have been shown to effectively hydrolyze L-amino acid esters. The rate and selectivity of this hydrolysis can be influenced by the nature of both the amino acid side chain and the alcohol moiety of the ester. For instance, studies on the separation of L-leucine and L-isoleucine have utilized the differential hydrolysis rates of their respective esters by esterases. In one such study, an esterase demonstrated a significantly higher rate of hydrolysis for leucine (B10760876) n-butyl ester compared to isoleucine n-butyl ester, indicating a high degree of substrate specificity based on the amino acid structure.

While direct enzyme inhibition studies involving propan-2-yl(2S,3S)-2-amino-3-methylpentanoate are not widely reported, it is plausible that at high concentrations, it could act as a competitive inhibitor for esterases that process other amino acid esters or structurally similar substrates. The free L-isoleucine, once released, is known to be an allosteric inhibitor of threonine deaminase, the first enzyme in its own biosynthetic pathway, representing a classic example of feedback inhibition.

Table 1: Representative Substrate Specificity of Hydrolases in the Kinetic Resolution of Amino Acid Esters

| Enzyme Source | Substrate(s) | Key Finding |

|---|---|---|

| Pseudomonas sp. Lipase | Racemic amino acid esters | High reactivity and selectivity for the hydrolysis of L-amino acid esters. |

| Porcine Pancreatic Lipase | Racemic amino acid esters | Effective in the selective hydrolysis of L-amino acid esters. |

| Esterase (Alcalase) | Leucine n-butyl ester vs. Isoleucine n-butyl ester | Demonstrated significantly higher hydrolysis rates for leucine ester over isoleucine ester, enabling their separation. |

Participation in Amino Acid Metabolic Pathways and Biotransformation Studies (at a molecular level)

Following the enzymatic hydrolysis of the ester bond, the resultant L-isoleucine molecule enters its well-established metabolic pathways. The biotransformation of L-isoleucine is a multi-step process that occurs primarily in the mitochondria of muscle tissue.

The catabolism of L-isoleucine begins with a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT). This enzyme transfers the amino group from L-isoleucine to α-ketoglutarate, yielding α-keto-β-methylvalerate and glutamate. This initial step is common to all three branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.

The subsequent step is the irreversible oxidative decarboxylation of α-keto-β-methylvalerate, which is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction produces 2-methylbutanoyl-CoA and releases carbon dioxide. The activity of the BCKDH complex is a key regulatory point in BCAA catabolism.

From this point, the metabolic pathway of L-isoleucine diverges from that of the other BCAAs. The 2-methylbutanoyl-CoA undergoes a series of reactions analogous to β-oxidation. These steps include dehydrogenation, hydration, a second dehydrogenation, and finally, thiolytic cleavage. This sequence of reactions ultimately yields two key metabolic intermediates: acetyl-CoA and propionyl-CoA.

The production of both acetyl-CoA and propionyl-CoA classifies L-isoleucine as both a ketogenic and a glucogenic amino acid. Acetyl-CoA can be utilized in the citric acid cycle for energy production or for the synthesis of ketone bodies and fatty acids. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, and can thus serve as a precursor for gluconeogenesis.

Table 2: Key Enzymatic Steps in the Biotransformation of L-Isoleucine

| Step | Enzyme | Substrate | Product(s) | Metabolic Significance |

|---|---|---|---|---|

| 1. Transamination | Branched-chain aminotransferase (BCAT) | L-Isoleucine, α-Ketoglutarate | α-Keto-β-methylvalerate, Glutamate | Reversible entry into the catabolic pathway. |

| 2. Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | α-Keto-β-methylvalerate | 2-Methylbutanoyl-CoA, CO2 | Irreversible and rate-limiting step. |

| 3. Dehydrogenation | Acyl-CoA dehydrogenase | 2-Methylbutanoyl-CoA | Tiglyl-CoA | First step of β-oxidation-like pathway. |

| 4. Hydration | Enoyl-CoA hydratase | Tiglyl-CoA | 2-Methyl-3-hydroxybutyryl-CoA | Addition of water across the double bond. |

| 5. Dehydrogenation | 3-Hydroxyacyl-CoA dehydrogenase | 2-Methyl-3-hydroxybutyryl-CoA | 2-Methylacetoacetyl-CoA | Oxidation of the hydroxyl group. |

| 6. Thiolysis | β-ketothiolase | 2-Methylacetoacetyl-CoA | Acetyl-CoA, Propionyl-CoA | Final cleavage, yielding ketogenic and glucogenic precursors. |

Molecular Recognition Phenomena with Biomolecules

The molecular recognition of the core L-isoleucine structure is exemplified by the high fidelity of aminoacyl-tRNA synthetases. These enzymes are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA), a crucial step in protein synthesis.

Isoleucyl-tRNA synthetase (IleRS) is tasked with specifically recognizing L-isoleucine and distinguishing it from other amino acids, including the structurally similar L-valine, which differs by only one methyl group. The remarkable accuracy of IleRS is achieved through a "double-sieve" mechanism, involving both a synthetic active site and a separate editing (or proofreading) site.

The synthetic active site of IleRS is shaped to accommodate L-isoleucine. While it can mistakenly bind and activate the smaller L-valine, it excludes larger amino acids. This initial binding is a form of molecular recognition based on size and shape complementarity, as well as specific hydrogen bonding and hydrophobic interactions between the amino acid and residues within the active site.

To correct the erroneous activation of L-valine, IleRS possesses a distinct editing site. This site is too small to accommodate the correctly matched L-isoleucine. However, the incorrectly activated valyl-adenylate or valyl-tRNAIle can fit into this editing site, where it is subsequently hydrolyzed. This proofreading function ensures the high fidelity of protein translation. This intricate two-step recognition process highlights the sophisticated molecular mechanisms that have evolved to ensure the precise incorporation of L-isoleucine into proteins.

Table 3: Molecular Recognition of L-Isoleucine by Isoleucyl-tRNA Synthetase (IleRS)

| Recognition Site | Function | Mechanism of Recognition | Specificity for L-Isoleucine |

|---|---|---|---|

| Synthetic Active Site | Aminoacylation (attaching isoleucine to tRNAIle) | Size exclusion of larger amino acids; shape and chemical complementarity. | Binds L-isoleucine for activation. Can mistakenly bind the smaller L-valine. |

| Editing (Proofreading) Site | Hydrolysis of incorrectly activated amino acids | Size exclusion of the larger, correct amino acid (L-isoleucine). | Does not bind L-isoleucine. Binds and hydrolyzes incorrectly activated L-valine. |

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of amino acid esters and their subsequent incorporation into larger molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. mdpi.comdurham.ac.uk These technologies offer substantial advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for streamlined, multi-step processes. acs.org

Key Advantages of Flow Chemistry for Amino Acid Ester Synthesis:

Rapid Optimization: Precise control over parameters like temperature, pressure, and residence time allows for quick identification of optimal reaction conditions. mdpi.com

Scalability: Processes developed on a lab-scale microreactor can be more readily scaled up for industrial production.

Safety: Containment of hazardous reagents and intermediates within a closed system minimizes exposure.

Efficiency: Telescoped reactions, where the output of one reactor flows directly into the next, reduce the need for intermediate workups and purifications. acs.org

Exploration in Supramolecular Chemistry and Self-Assembly

Amino acids and their derivatives are recognized as powerful building blocks for creating ordered nanostructures and functional soft materials through self-assembly. nih.govmdpi.com The process is driven by a network of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, π-π stacking, and van der Waals forces. nih.govd-nb.info

Propan-2-yl(2S,3S)-2-amino-3-methylpentanoate possesses key features for participating in such assemblies. The chiral centers dictate specific spatial arrangements, the amino group can act as a hydrogen bond donor, and the ester carbonyl can act as an acceptor. The aliphatic, hydrophobic side chain of the isoleucine moiety and the isopropyl ester group can drive aggregation in aqueous environments to minimize contact with water. nih.gov

Future research could explore how this specific ester self-assembles on its own or co-assembles with other molecules to form structures like hydrogels, vesicles, or nanofibers. mdpi.comnih.gov The steric bulk of the side chain is known to influence the resulting morphology of the assembly; for instance, derivatives of alanine (B10760859) and phenylalanine have been shown to form distinct nanorings and nanospheres, respectively, due to steric effects. rsc.org Understanding these principles could allow for the design of novel biomaterials based on the self-assembly of isoleucine esters for applications in drug delivery or tissue engineering.

Rational Design of Novel propan-2-yl(2S,3S)-2-amino-3-methylpentanoate Derivatives with Tailored Reactivity

Rational design involves the targeted modification of a lead compound to enhance its properties for a specific application. researchgate.net Starting with the propan-2-yl(2S,3S)-2-amino-3-methylpentanoate scaffold, derivatives can be designed to modulate reactivity, stability, or biological interactions. This approach is central to modern medicinal chemistry and materials science. nih.govacs.org

One avenue of exploration is the modification of the primary amine. N-acylation or N-alkylation can introduce new functional groups that alter the molecule's electronic properties or steric profile, which can be crucial for its use in subsequent synthetic steps, such as in the synthesis of thiopeptides or other complex molecules. rsc.org For example, designing derivatives with altered nucleophilicity at the α-carbon is a key challenge in the asymmetric synthesis of more complex, α-quaternary amino acids. acs.org

Another approach involves late-stage modification, where functional groups are introduced into the molecule after its core structure has been assembled. acs.org This strategy is highly efficient for creating libraries of related compounds for screening purposes. Photocatalysis, for instance, enables mild, site-selective reactions that can introduce new functionalities onto amino acid side chains or backbones. acs.org

The table below illustrates a hypothetical rational design strategy, showing how modifications to the amino group (R¹) could theoretically influence key physicochemical properties.

| Derivative Structure (Modification at R¹) | Potential Property Change | Research Goal |

|---|---|---|

| -H (Unmodified) | Baseline nucleophilicity and hydrogen bonding capability. | Standard building block for peptide synthesis. |

| -COCH₃ (Acetyl) | Reduced nucleophilicity, increased steric hindrance, neutral. | Prevent N-alkylation side reactions; modulate solubility. |

| -C(O)CF₃ (Trifluoroacetyl) | Significantly reduced nucleophilicity, electron-withdrawing. | Increase acidity of N-H for specific reactions, act as a protecting group. |

| -CH₂Ph (Benzyl) | Increased steric bulk, increased lipophilicity. | Improve solubility in non-polar solvents; introduce aromatic interactions. |

Q & A

Q. What are the optimized synthetic routes for propan-2-yl(2S,3S)-2-amino-3-methylpentanoate, and how do reaction conditions influence stereochemical purity?

Methodological Answer: The synthesis typically involves esterification of the corresponding amino acid (e.g., L-isoleucine) using propan-2-ol under acidic catalysis. Key steps include:

- Protection of the amino group using tert-butyloxycarbonyl (Boc) to prevent side reactions during esterification .

- Controlled reaction temperature (0–5°C) to minimize racemization and preserve the (2S,3S) configuration .

- Post-synthesis purification via column chromatography or recrystallization to achieve >98% purity .

Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~1.2–1.4 ppm for propan-2-yl methyl groups) and stereochemistry via coupling constants (e.g., J = 6–8 Hz for vicinal protons) .

- Chiral HPLC/GC : Uses columns like Chiralpak IG-3 to resolve enantiomers, with retention time comparisons against standards .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₇NO₂⁺) and isotopic patterns .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Hydrolysis of the ester bond is a primary degradation pathway .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the amino group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

- Standardized Assay Conditions : Control variables like solvent (DMSO vs. aqueous buffers), which may alter solubility and receptor binding .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., tert-butyl derivatives) to isolate the role of the propan-2-yl group in activity .

- Orthogonal Validation : Use SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) to confirm binding kinetics independently .

Q. What advanced techniques ensure chiral purity during large-scale synthesis?

Methodological Answer:

Q. How does this compound interact with biological macromolecules, and what computational tools predict its binding modes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions with enzymes (e.g., aminopeptidases), focusing on hydrogen bonding with the amino group and hydrophobic contacts with the methylpentanoate chain .

- Docking Studies (AutoDock Vina) : Predict binding affinities to receptors like G-protein-coupled receptors (GPCRs), validated by mutagenesis assays .

Q. What metabolic pathways are implicated in the degradation of this compound in vivo?

Methodological Answer:

Q. How can researchers optimize purity when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.